molecular formula C26H25N5O B11320808 2-methyl-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide

2-methyl-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide

Cat. No.: B11320808
M. Wt: 423.5 g/mol
InChI Key: FVNJAKFMYABTLG-UHFFFAOYSA-N
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Description

2-methyl-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide involves multiple steps. One common method includes the following steps:

    Formation of the pyrimidine core: This step involves the reaction of 2-methyl-4,6-dichloropyrimidine with 4-methylphenylamine under basic conditions to form 2-methyl-6-[(4-methylphenyl)amino]pyrimidine.

    Amination: The intermediate is then reacted with 4-aminobenzamide in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the positions adjacent to the amino groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding N-oxides, while reduction can yield amine derivatives.

Scientific Research Applications

2-methyl-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a protein kinase inhibitor, which can be useful in understanding cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases involving abnormal cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-methyl-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that regulate cell growth and division. This inhibition can lead to the suppression of abnormal cell proliferation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known protein kinase inhibitor used in the treatment of chronic myeloid leukemia.

    Dasatinib: Another protein kinase inhibitor with a broader spectrum of activity compared to imatinib.

    Nilotinib: A selective inhibitor of BCR-ABL, used in cases where imatinib resistance is observed.

Uniqueness

2-methyl-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide is unique due to its specific structural modifications, which can result in distinct biological activities and improved pharmacokinetic properties compared to similar compounds. Its ability to selectively inhibit certain protein kinases makes it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C26H25N5O

Molecular Weight

423.5 g/mol

IUPAC Name

2-methyl-N-[4-[[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]benzamide

InChI

InChI=1S/C26H25N5O/c1-17-8-10-20(11-9-17)29-24-16-25(28-19(3)27-24)30-21-12-14-22(15-13-21)31-26(32)23-7-5-4-6-18(23)2/h4-16H,1-3H3,(H,31,32)(H2,27,28,29,30)

InChI Key

FVNJAKFMYABTLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C

Origin of Product

United States

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